molecular formula C10H17NO5 B556461 Ac-Asp(OtBu)-OH

Ac-Asp(OtBu)-OH

Cat. No.: B556461
M. Wt: 231.25 g/mol
InChI Key: NKNPTCBHHPHSEA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-L-aspartic acid tert-butyl ester, commonly referred to as Ac-Asp(OtBu)-OH, is a protected form of aspartic acid. It is widely used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound has a molecular formula of C10H17NO5 and a molecular weight of 231.2 g/mol .

Mechanism of Action

Target of Action

Ac-Asp(OtBu)-OH, also known as Acetyl-L-aspartic acid beta-t-butyl ester or (S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that it helps to form. These peptide chains can have various roles depending on their structure and the cells in which they are present.

Mode of Action

The compound works by acting as a protecting group for the aspartic acid residue during peptide synthesis . This prevents unwanted side reactions from occurring during the synthesis process, ensuring that the peptide chain forms correctly. Once the peptide synthesis is complete, the protecting group can be removed to reveal the aspartic acid residue.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . By acting as a protecting group, the compound ensures that the peptide chains form correctly without unwanted side reactions. This can affect downstream effects such as the function of the peptide within the cell.

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the context in which it is used. As a compound used in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be primarily determined by the conditions of the synthesis process .

Result of Action

The result of the action of this compound is the successful synthesis of peptide chains with the correct structure . This can have various molecular and cellular effects depending on the specific peptide being synthesized and its role within the cell.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the conditions of the peptide synthesis process, such as temperature and pH, can affect the efficacy of the compound as a protecting group . Additionally, the stability of the compound can be affected by factors such as exposure to light or heat.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-L-aspartic acid tert-butyl ester typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the acetylation of the amino group, followed by the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the synthesis of Acetyl-L-aspartic acid tert-butyl ester is carried out using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc/tBu strategy is commonly employed, where the Fmoc group protects the amino group and the tert-butyl group protects the carboxyl group .

Chemical Reactions Analysis

Types of Reactions

Acetyl-L-aspartic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl group.

    Coupling: DCC or HATU in the presence of a base like N-methylmorpholine (NMM).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Deprotection: Aspartic acid.

    Coupling: Peptide chains with aspartic acid residues.

    Hydrolysis: Aspartic acid.

Scientific Research Applications

Acetyl-L-aspartic acid tert-butyl ester is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

    Acetyl-L-glutamic acid tert-butyl ester: Similar in structure but with an additional methylene group.

    Acetyl-L-serine tert-butyl ester: Similar in structure but with a hydroxyl group instead of a carboxyl group.

Uniqueness

Acetyl-L-aspartic acid tert-butyl ester is unique due to its specific use in peptide synthesis, providing stability and ease of incorporation into peptide chains. Its deprotection conditions are well-established, making it a preferred choice in both research and industrial settings .

Properties

IUPAC Name

(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNPTCBHHPHSEA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Asp(OtBu)-OH
Reactant of Route 2
Reactant of Route 2
Ac-Asp(OtBu)-OH
Reactant of Route 3
Reactant of Route 3
Ac-Asp(OtBu)-OH
Reactant of Route 4
Reactant of Route 4
Ac-Asp(OtBu)-OH
Reactant of Route 5
Reactant of Route 5
Ac-Asp(OtBu)-OH
Reactant of Route 6
Reactant of Route 6
Ac-Asp(OtBu)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.